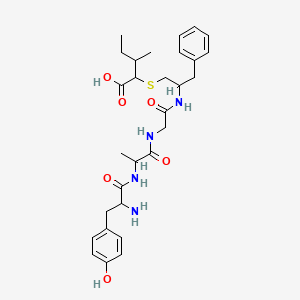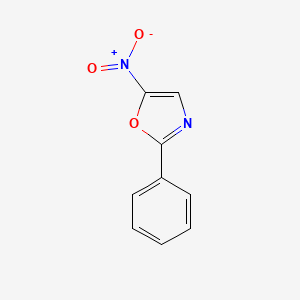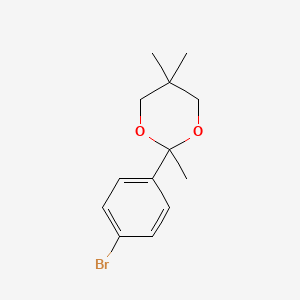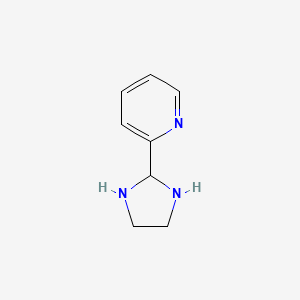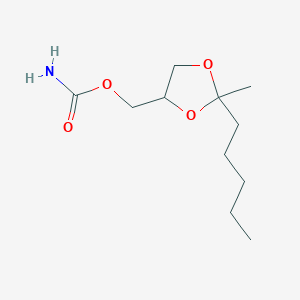
Rosiridol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosiridol is a monoterpene glycoside compound isolated from the roots of Rhodiola sachalinensis and Rhodiola rosea . It exists in two enantiomeric forms, (+)-rosiridol and (−)-rosiridol, with the latter being more commonly studied . This compound is known for its bioactive properties and has been the subject of various scientific investigations.
準備方法
Synthetic Routes and Reaction Conditions: Rosiridol can be synthesized through catalytic asymmetric aldehyde prenylation using chiral phosphoric acid-catalyzed reactions . The process involves the use of α,α-dimethyl allyl boronic ester as a key reagent . The synthetic route is efficient and allows for the production of enantiomerically pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Rhodiola species. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer . The aqueous layer is further extracted with n-butanol to yield the n-butanol-soluble phase, which contains this compound .
化学反応の分析
Types of Reactions: Rosiridol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include rosiridosides A, B, and C, which are glycosides of this compound . These glycosides exhibit significant bioactivity and are of interest in pharmaceutical research.
科学的研究の応用
Rosiridol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying monoterpene glycosides . In biology, this compound and its glycosides have been shown to exhibit antioxidant and hepatoprotective effects . In medicine, this compound is being investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties . In industry, this compound is used in the development of natural health products and supplements .
作用機序
The mechanism of action of rosiridol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . It also influences cellular signaling pathways, leading to its bioactive properties .
類似化合物との比較
Rosiridol is similar to other monoterpene glycosides such as rhodiolosides A-D, rhodiolol A, and sachalinol A . this compound is unique due to its specific stereochemistry and bioactivity . The absolute configuration of the 4-position in this compound has been revised to be S orientation, distinguishing it from other similar compounds .
List of Similar Compounds:- Rhodiolosides A-D
- Rhodiolol A
- Sachalinol A
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(2E)-3,7-dimethylocta-2,6-diene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)4-5-10(12)9(3)6-7-11/h4,6,10-12H,5,7H2,1-3H3/b9-6+ |
InChIキー |
PTCYLOJKSMVJTR-RMKNXTFCSA-N |
異性体SMILES |
CC(=CCC(/C(=C/CO)/C)O)C |
正規SMILES |
CC(=CCC(C(=CCO)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


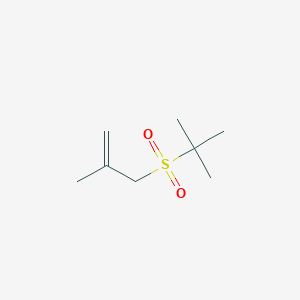
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
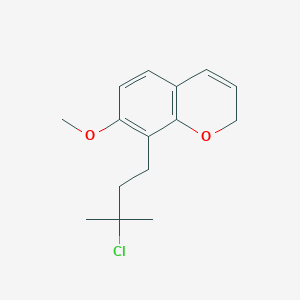
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
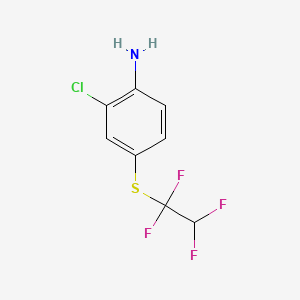
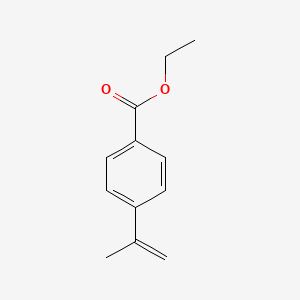
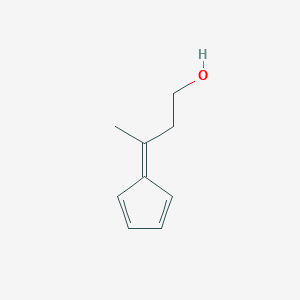
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
